3'-TBDMS-ibu-rG Phosphoramidite
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Overview
Description
3’-TBDMS-ibu-rG Phosphoramidite: is a phosphorite monomer used in the synthesis of oligonucleotides. It is a modified nucleoside that incorporates a tert-butyldimethylsilyl (TBDMS) protecting group at the 3’ position and an isobutyryl (ibu) protecting group at the N2 position of guanosine. This compound is essential in the field of nucleic acid chemistry, particularly for the synthesis of RNA and DNA sequences .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3’-TBDMS-ibu-rG Phosphoramidite involves several steps:
Protection of the 3’ Hydroxyl Group: The 3’ hydroxyl group of guanosine is protected using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole.
Protection of the N2 Position: The N2 position of guanosine is protected using isobutyryl chloride (ibu-Cl) in the presence of a base like pyridine.
Phosphitylation: The protected guanosine is then phosphitylated using 2-cyanoethyl N,N-diisopropylchlorophosphoramidite in the presence of a base such as diisopropylethylamine (DIPEA).
Industrial Production Methods: Industrial production of 3’-TBDMS-ibu-rG Phosphoramidite follows similar synthetic routes but on a larger scale. The process involves:
Batch Processing: Large-scale batch reactors are used to carry out the protection and phosphitylation reactions.
Purification: The product is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The phosphite triester intermediate formed during the synthesis can be oxidized to a phosphate triester using oxidizing agents like iodine in water or tert-butyl hydroperoxide.
Deprotection: The TBDMS and ibu protecting groups can be removed using reagents such as tetrabutylammonium fluoride (TBAF) for TBDMS and ammonia or methylamine for ibu.
Common Reagents and Conditions:
Oxidizing Agents: Iodine in water, tert-butyl hydroperoxide.
Deprotecting Agents: Tetrabutylammonium fluoride (TBAF), ammonia, methylamine.
Major Products:
Oxidation: Phosphate triester.
Deprotection: Free guanosine with hydroxyl and amino groups restored
Scientific Research Applications
Chemistry:
Oligonucleotide Synthesis: Used in the synthesis of RNA and DNA sequences for research and therapeutic purposes.
Gene Editing: Essential in the preparation of guide RNAs for CRISPR-Cas9 gene editing.
Biology:
Molecular Biology: Used in the synthesis of probes and primers for polymerase chain reaction (PCR) and other molecular biology techniques.
Medicine:
Therapeutics: Utilized in the development of antisense oligonucleotides and small interfering RNAs (siRNAs) for gene silencing therapies.
Industry:
Mechanism of Action
Mechanism: 3’-TBDMS-ibu-rG Phosphoramidite acts as a building block in the synthesis of oligonucleotides. During the synthesis, the phosphoramidite group reacts with the 5’ hydroxyl group of the growing oligonucleotide chain, forming a phosphite triester linkage. This linkage is then oxidized to a stable phosphate triester.
Molecular Targets and Pathways:
Comparison with Similar Compounds
2’-TBDMS-ibu-rG Phosphoramidite: Similar structure but with the TBDMS group at the 2’ position.
2’-OMe-ibu-rG Phosphoramidite: Contains a methoxy group at the 2’ position instead of TBDMS.
2’-Fluoro-ibu-rG Phosphoramidite: Contains a fluoro group at the 2’ position instead of TBDMS.
Uniqueness: 3’-TBDMS-ibu-rG Phosphoramidite is unique due to its specific protecting groups, which provide stability and selectivity during oligonucleotide synthesis. The TBDMS group at the 3’ position offers protection against nucleophilic attack, while the ibu group at the N2 position prevents unwanted side reactions .
Properties
Molecular Formula |
C50H68N7O9PSi |
---|---|
Molecular Weight |
970.2 g/mol |
IUPAC Name |
N-[9-[(2R,3S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[tert-butyl(dimethyl)silyl]oxy-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide |
InChI |
InChI=1S/C50H68N7O9PSi/c1-32(2)45(58)54-48-53-44-41(46(59)55-48)52-31-56(44)47-43(66-68(12,13)49(7,8)9)42(65-67(63-29-17-28-51)57(33(3)4)34(5)6)40(64-47)30-62-50(35-18-15-14-16-19-35,36-20-24-38(60-10)25-21-36)37-22-26-39(61-11)27-23-37/h14-16,18-27,31-34,40,42-43,47H,17,29-30H2,1-13H3,(H2,53,54,55,58,59)/t40-,42?,43+,47-,67?/m1/s1 |
InChI Key |
PGJKESPHANLWME-CWGDTZADSA-N |
Isomeric SMILES |
CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@H](C([C@H](O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)OP(N(C(C)C)C(C)C)OCCC#N)O[Si](C)(C)C(C)(C)C |
Canonical SMILES |
CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)OP(N(C(C)C)C(C)C)OCCC#N)O[Si](C)(C)C(C)(C)C |
Origin of Product |
United States |
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